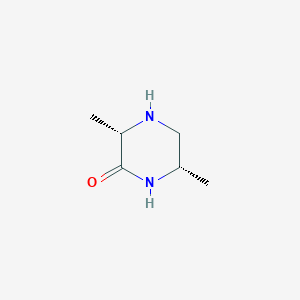
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol typically involves the reaction of 2-isopropoxy-4-methylphenylmagnesium bromide with dichloromethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the required purity levels .
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(4-isopropoxy-2-methylphenyl)ethanol: Similar structure but with different positional isomers.
2,2-Dichloro-1-(2-methoxy-4-methylphenyl)ethanol: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
特性
分子式 |
C12H16Cl2O2 |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-methyl-2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)16-10-6-8(3)4-5-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3 |
InChIキー |
MQGXGJDPWIKRDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C(Cl)Cl)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)

![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)


![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)


![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)



![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)

